molecular formula C11H13Cl2NO3 B1662145 Furilazole CAS No. 121776-33-8

Furilazole

Cat. No. B1662145
M. Wt: 278.13 g/mol
InChI Key: MCNOFYBITGAAGM-UHFFFAOYSA-N
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Description

Furilazole is a member of the class of oxazolidines. It is a 2,2-dimethyl-1,3-oxazolidine which is substituted by a dichloroacetyl group at position 3 and by a furan-2-yl group at position 5 . It is also a member of furans, an organochlorine compound, a member of oxazolidines and a tertiary carboxamide .


Molecular Structure Analysis

Furilazole contains a total of 31 bonds; 18 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 2 five-membered rings, 1 tertiary amide (aliphatic), 1 ether (aliphatic), and 1 Furane .


Chemical Reactions Analysis

Furilazole belongs to the class of organic compounds known as oxazolidines. Oxazolidines are compounds containing an oxazolidine moiety, which consists of a saturated aliphatic five-member ring with one oxygen atom, one nitrogen, three carbon atoms, and two double bonds .


Physical And Chemical Properties Analysis

Furilazole has a molecular formula of C11H13Cl2NO3 and a molecular weight of 278.13 g/mol . The Freundlich adsorption constant, Kf, for Furilazole sorption onto agricultural soils ranged from 0.1 to 0.13 (mg/g) × (mg/L)ˆ(1/n) .

Safety And Hazards

Furilazole is harmful if swallowed or inhaled. It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

There is a clear need to determine the occurrence, fate, and bioavailability of other classes of safeners like Furilazole . Furthermore, since safeners are typically used in commercial formulations, it is useful to study them in relation to their corresponding herbicides . Future research could also focus on the potential risks posed to potentially impacted ecosystems .

properties

IUPAC Name

2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNOFYBITGAAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041999
Record name Furilazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furilazole

CAS RN

121776-33-8
Record name Furilazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121776-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furilazole [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121776338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furilazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 2,2-dichloro-1-[5-(2-furanyl)-2,2-dimethyl-3-oxazolidinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURILAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G25K04N8Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
SP Acharya, J Johnson, J Weidhaas - Journal of Environmental Sciences, 2020 - Elsevier
… , for benoxacor and furilazole sorption onto … furilazole to GAC was 6.4 and 3.4 (mg/g) × (mg/L)ˆ(1/n), respectively, suggesting more favorable sorption of benoxacor to GAC than furilazole …
Number of citations: 25 www.sciencedirect.com
SP Acharya, J Weidhaas - Chemosphere, 2018 - Elsevier
… of benoxacor and furilazole was 22 and … furilazole was 2.23 and 1.96 respectively. The selected safeners were not photodegradable to any great extent. Both benoxacor and furilazole …
Number of citations: 17 www.sciencedirect.com
EA Nelson, D Penner - Weed Technology, 2007 - cambridge.org
The objectives of this study were to evaluate the leaching of isoxaflutole and the safeners R-29148 and furilazole to test the hypothesis that safeners and isoxaflutole were moving at …
Number of citations: 20 www.cambridge.org
SP Acharya - 2018 - search.proquest.com
… The aqueous solubility of benoxacor and furilazole was 22 and 235 mg/L, respectively. The … and furilazole was 2.23 and 1.96, respectively. Both benoxacor and furilazole oxidation were …
Number of citations: 0 search.proquest.com
A Mehrsheikh - Journal of Labelled Compounds and …, 1996 - Wiley Online Library
… Two routes for the synthesis of labeled trimethylsilyl cyanide, a precursor to furilazole are … Carbon‐14 labeled furilazole was obtain from isotopically labeled potassium cyanide in 5 …
EE Woodward, ML Hladik… - Environmental Science & …, 2018 - ACS Publications
Dichloroacetamide safeners (eg, AD-67, benoxacor, dichlormid, and furilazole) are co-applied with chloroacetanilide herbicides to protect crops from herbicide toxicity. While such …
Number of citations: 35 pubs.acs.org
ND Chkanikov, YY Spiridonov - … -2020) Kazan, October 6-8, 2020 …, 2020 - researchgate.net
… We suppose that furilazole can be used in complex technology … We also attempted to modify the furilazole structure and … in the activity as compared to furilazole. In order to increase the …
Number of citations: 3 www.researchgate.net
C Rosinger, K Bartsch, W Schulte - Modern Crop Protection …, 2012 - Wiley Online Library
… 1.3 Furilazole Furilazole was developed by Monsanto Co. under the code number MON13900, and first reported in 1991 [11]. It was claimed that furilazole … in 1995, furilazole has been …
Number of citations: 48 onlinelibrary.wiley.com
EA Nelson, D Penner - Weed technology, 2006 - cambridge.org
The objectives of this research were to evaluate herbicide safeners and water repellents for their efficacy in reducing injury caused by isoxaflutole to corn at four application timings (PRE…
Number of citations: 16 www.cambridge.org
US EPA - Federal Register, 1999 - Government Printing Office …
Number of citations: 3

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